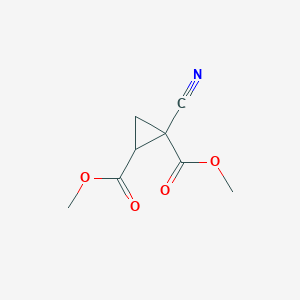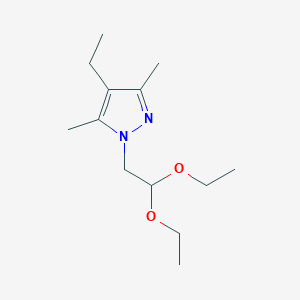
Trans-4-((5-chloropyridin-2-yl)oxy)cyclohexanamine
Vue d'ensemble
Description
Trans-4-((5-chloropyridin-2-yl)oxy)cyclohexanamine, also known as trans-4-chloro-2-pyridinoxycyclohexanamine, is an organic compound with a variety of applications in scientific research. It is a member of the pyridinium family of compounds, with a central cyclohexanamine ring and a chlorine substituent in the 4 position of the pyridinium ring. This compound has been used in a variety of research applications, ranging from organic synthesis to pharmacology, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Metabolic Engineering
This compound is used in metabolic engineering for the synthesis of trans-4-hydroxy-l-proline in microorganisms . This amino acid is widely used in medicinal and industrial applications, particularly as a valuable chiral building block for the organic synthesis of pharmaceuticals .
Microbial Cell Factories
Microbial cell factories have been effectively constructed using metabolic engineering advances to improve the trans-4-hydroxy-l-proline biosynthetic pathway . This compound plays a crucial role in these advancements.
Organic Synthesis of Pharmaceuticals
Trans-4-hydroxy-l-proline, which can be synthesized using this compound, is a valuable chiral building block for the organic synthesis of pharmaceuticals .
Agricultural Applications
Chloropyridine, a derivative of pyridine, is used as an intermediate in many chemical reactions. It is used in the agricultural business to produce fungicides and insecticides .
Medicinal Applications
In the medical field, chloropyridine is used to produce antihistamines and antiarrythmics .
Synthesis of Novel Compounds
This compound can be used in the synthesis of novel compounds. For example, it can be used in the synthesis of 2-(Pyridin-2-yl) derivatives .
Late-stage Halogenation
A process known as “phosphonium salt installation” has been introduced for the late-stage halogenation of complicated pharmaceuticals. This strategy is effective for a wide variety of unactivated pyridines .
Production of Secondary Metabolites
Trans-4-hydroxy-l-proline, which can be synthesized using this compound, is present in several secondary metabolites .
Propriétés
IUPAC Name |
4-(5-chloropyridin-2-yl)oxycyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1,6-7,9-10H,2-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIWPKCXJQJXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-4-((5-chloropyridin-2-yl)oxy)cyclohexanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454362.png)


![4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1454367.png)

![5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid](/img/structure/B1454371.png)
![1-{[1-(2-Chloropyridin-3-yl)-1H-pyrrol-2-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B1454372.png)
